
Prorenoate potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- プロレノエートカリウムは、開発コード名SC-23992としても知られており、合成ステロイド系抗鉱質コルチコイドです。
- 販売されたことはありませんが、プロレノエートカリウムは、よく知られた降圧薬であるスピロノラクトンと構造的に類似しています .
準備方法
化学反応の分析
- プロレノエートカリウムを含む反応は、広範囲にわたって研究または報告されていません。
- 変換のための一般的な試薬や条件は明らかになっていません。
- 反応から生じる主な生成物は、十分に文書化されていません。
科学研究の応用
- 市販されていないにもかかわらず、プロレノエートカリウムは、さまざまな分野で潜在的な用途があります。
免疫学: 免疫応答への影響を調査しています。
内分泌学と代謝: ホルモン調節への影響を調査しています。
その他の分野:
科学的研究の応用
Key Pharmacological Properties
- Potency : Prorenoate potassium has been shown to be significantly more potent than spironolactone in various studies. For instance, it exhibited approximately 4.6 times the potency of spironolactone in animal models when assessing its effects on urinary sodium excretion .
- Natriuretic Response : In studies involving dogs and rats, prorenoate produced a significant natriuretic response at dosages ranging from 1 mg/kg to 1.8 mg/kg . The response was sustained for several hours post-administration.
Endocrinology
This compound has been studied extensively for its effects on hormonal regulation:
- Aldosterone Antagonism : Research indicates that prorenoate can effectively antagonize the sodium-retaining effects of aldosterone, providing insights into its use for managing conditions like hypertension and heart failure .
- Comparison with Other Antagonists : Studies have shown that prorenoate can attenuate hypokalemia induced by diuretics such as metolazone, demonstrating its potential as a safer alternative to existing treatments .
Immunology
Emerging research suggests potential applications in immunology:
- Immune Response Modulation : Preliminary studies are exploring how this compound may influence immune responses, particularly in conditions characterized by dysregulated mineralocorticoid activity.
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Long-term Exposure Studies : In chronic exposure studies with rats, higher doses were associated with increased incidences of tumors; however, these findings necessitate further investigation to fully understand the compound's safety profile .
Study 1: Comparative Efficacy
In a crossover study involving twelve healthy subjects, this compound was compared to spironolactone regarding renal antimineralocorticoid activity. The results indicated that prorenoate significantly enhanced urinary sodium excretion and plasma potassium levels compared to spironolactone after repeated dosing .
Study 2: Long-term Toxicity Assessment
A long-term toxicity study assessed the effects of this compound on rats over two years. The study found that higher doses led to increased incidences of specific tumors, prompting discussions about the compound's safety profile and its implications for human use .
作用機序
- プロレノエートカリウムは、鉱質コルチコイド受容体(MR)拮抗作用を通じて作用すると考えられます。
- MRを阻害することにより、ナトリウムと水のバランスに関与するホルモンであるアルドステロンの作用を阻害します。
- プロレノエートカリウムの影響を受ける正確な分子標的と経路は、さらなる調査が必要です。
類似の化合物との比較
- 残念ながら、開発が限定的であるため、類似の化合物との詳細な比較はほとんどありません。
- 類似の化合物の特定のリストは、文献では容易に入手できません。
類似化合物との比較
- Unfortunately, detailed comparisons with similar compounds are scarce due to its limited development.
- No specific list of similar compounds is readily available in the literature.
生物活性
Prorenoate potassium, a potassium salt of prorenoic acid, is recognized for its potent antimineralocorticoid properties. It has been studied extensively for its biological activity, particularly in the context of its effects on sodium and potassium excretion, as well as its interactions with mineralocorticoid receptors.
This compound functions primarily as a mineralocorticoid receptor antagonist . It exhibits a higher potency than spironolactone, with studies indicating that it is approximately 8 times more effective in animal models at antagonizing mineralocorticoid effects . The compound acts by competing with aldosterone for binding to mineralocorticoid receptors, thereby inhibiting the sodium-retaining effects of aldosterone and promoting natriuresis (sodium excretion).
Pharmacodynamics
-
Potency Comparison :
- This compound has been shown to be 3.6-fold more potent than spironolactone in promoting urinary sodium excretion and 4.1-fold more potent in elevating plasma potassium levels .
- In a study assessing the relative potency of this compound compared to spironolactone in preventing metolazone-induced hypokalemia, prorenoate exhibited a potency ratio of 5.6 .
- Natriuretic Effects :
- Metabolism and Pharmacokinetics :
Case Study 1: Efficacy in Heart Failure
A case study involving patients with congestive heart failure indicated that this compound effectively reduced fluid retention when administered alongside conventional therapy, demonstrating its utility in managing conditions characterized by excess fluid due to mineralocorticoid activity .
Case Study 2: Addison’s Disease
In patients with Addison's disease, this compound was shown to enhance natriuresis only in the presence of deoxycorticosterone acetate (DOCA), confirming its role as an effective diuretic under specific hormonal conditions .
Toxicology and Safety Profile
While this compound has demonstrated significant therapeutic benefits, its safety profile has been scrutinized in various studies:
- Long-term studies on rats indicated potential tumorigenic effects at high doses (e.g., 270 mg/kg), leading to increased incidences of myelogenous leukemia and mammary tumors . However, these findings were not replicated in studies involving dogs and monkeys, suggesting species-specific responses to the compound.
Summary Table of Biological Activity
Parameter | This compound | Spironolactone |
---|---|---|
Potency (relative) | 8 times more potent | Reference |
Urinary Sodium Excretion | 3.6-fold increase | Lower than prorenoate |
Plasma Potassium Elevation | 4.1-fold increase | Lower than prorenoate |
Half-life of Canrenone | ~13.8 hours | ~15 hours |
Tumorigenicity (in rats) | Yes (at high doses) | Not observed |
特性
CAS番号 |
49847-97-4 |
---|---|
分子式 |
C23H31KO4 |
分子量 |
410.6 g/mol |
IUPAC名 |
potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate |
InChI |
InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1 |
InChIキー |
NLSAMWIBIQWHTK-CZKUEYQYSA-M |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
異性体SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+] |
正規SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
49848-01-3 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate potassium prorenoate prorenoate prorenoate potassium prorenoate potassium, calcium salt prorenoate potassium, monoammonium salt prorenoate potassium, monosodium salt prorenoate potassium, potassium salt prorenoate potassium, potassium salt, (6beta,7beta)-isomer SC 23992 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。